Octahydroindolizine-3-carboxylic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing compounds. The primary Chemical Abstracts Service registry number assigned to this compound is 2044713-41-7, which serves as the definitive identifier in chemical databases and literature. An alternative Chemical Abstracts Service number, 1256786-97-6, has also been associated with this compound in certain databases, reflecting potential variations in registration or stereochemical considerations.
The International Union of Pure and Applied Chemistry name for this compound is systematically designated as this compound. This nomenclature precisely indicates the saturated nature of the indolizine ring system through the "octahydro" prefix, specifying that all eight available hydrogen positions have been saturated, resulting in a fully reduced bicyclic structure. The "3-carboxylic acid" designation specifies the position of the carboxyl functional group attachment to the indolizine ring system, distinguishing it from other positional isomers such as the 2-carboxylic acid or 5-carboxylic acid variants.
The compound has been catalogued under multiple database systems, including the MDL number MFCD30476287, which facilitates cross-referencing across various chemical information systems. Additional catalog numbers from different suppliers include AR01BVVJ, AW33043, ArZ-UP221222, B509083, and numerous others, reflecting the compound's availability from multiple commercial sources.
Table 1: Registry and Nomenclature Data
Molecular Formula and Structural Characteristics
The molecular formula of this compound is definitively established as C₉H₁₆ClNO₂, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight has been consistently reported as approximately 205.68 to 206 daltons across multiple sources, with slight variations attributed to different measurement methodologies and rounding conventions.
The structural framework of this compound consists of a saturated bicyclic indolizine core system with a carboxylic acid functional group positioned at the 3-carbon position. The indolizine backbone comprises a fused six-membered and five-membered ring system sharing a common nitrogen atom, which serves as the bridgehead between the two rings. The complete saturation of the ring system, indicated by the "octahydro" designation, results in a conformationally flexible structure with multiple possible ring conformations.
The Simplified Molecular Input Line Entry System representation of the compound is documented as "Cl.O=C(C1CN2C(CCCC2)C1)O" in one format and "Cl.OC(=O)C1CC2CCCCN2C1" in the canonical form. These representations clearly illustrate the connectivity pattern, showing the carboxylic acid group attached to the bicyclic framework and the separate chloride ion associated with the hydrochloride salt formation.
The International Chemical Identifier string provides a comprehensive structural description: "InChI=1S/C9H15NO2.ClH/c11-9(12)7-5-8-3-1-2-4-10(8)6-7;/h7-8H,1-6H2,(H,11,12);1H". This notation specifies the exact connectivity and hydrogen distribution throughout the molecule, distinguishing between the organic cation and the chloride anion components of the salt.
Table 2: Molecular Structure Parameters
The compound exhibits a carbon bond saturation factor (Fsp3) of 0.888, indicating a high degree of saturation and three-dimensional character. This high saturation level contributes to the compound's conformational flexibility and distinguishes it from more planar aromatic systems. The polar surface area of 41 square angstroms reflects the contribution of the carboxylic acid and amino functionalities to the overall polarity of the molecule.
Stereochemical Configuration and Chiral Centers
The stereochemical aspects of this compound present a complex three-dimensional arrangement due to the saturated bicyclic ring system. The indolizine framework, when fully saturated, creates multiple stereogenic centers that significantly influence the compound's overall spatial configuration and potential biological activity. The bicyclic nature of the structure restricts conformational freedom compared to linear or monocyclic analogs, resulting in defined spatial relationships between functional groups.
Analysis of the structural data indicates that the compound possesses inherent chirality arising from the asymmetric centers within the saturated ring system. The bridgehead nitrogen atom and the carbon centers bearing substituents contribute to the overall stereochemical complexity. The three-dimensional arrangement is further influenced by the positioning of the carboxylic acid group at the 3-position, which creates additional asymmetric environments depending on the ring conformation.
The International Chemical Identifier notation suggests specific stereochemical arrangements, though detailed absolute configuration assignments require additional spectroscopic or crystallographic analysis. The compound's exact mass of 205.08696 daltons provides precise molecular weight determination essential for stereochemical identification through mass spectrometric techniques.
Comparative analysis with related compounds in the octahydroindolizine family reveals that stereochemical variations significantly impact both chemical reactivity and potential biological activity. The specific arrangement of atoms in three-dimensional space affects intermolecular interactions, solubility characteristics, and conformational preferences. The hydrochloride salt formation may also influence the preferred conformational states through ionic interactions and hydrogen bonding patterns.
Table 3: Stereochemical Characteristics
The stereochemical configuration significantly influences the compound's chemical behavior, including its reactivity patterns, intermolecular interactions, and physical properties. Understanding these stereochemical aspects is crucial for predicting the compound's behavior in various chemical environments and for designing synthetic strategies that maintain or modify specific stereochemical arrangements. The presence of multiple chiral centers necessitates careful consideration of stereochemical outcomes in any synthetic applications or structural modifications of this compound.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOMFAPNKKTGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the Japp–Klingmann azo-ester intermediate, which undergoes further cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Bioactive Compound Synthesis
Octahydroindolizine-3-carboxylic acid hydrochloride serves as an intermediate in synthesizing bioactive compounds. Its structure allows for modifications that can lead to various pharmacological activities, making it a valuable precursor in drug discovery efforts.
Therapeutic Potential
Research indicates that compounds derived from octahydroindolizine structures exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, studies have shown that derivatives of octahydroindolizine can interact with specific biological targets, potentially influencing metabolic pathways and enzyme activities.
Chemical Research
Synthetic Applications
The compound is utilized in synthetic organic chemistry for constructing complex molecular architectures. Its reactivity can be harnessed to develop new materials or modify existing compounds for enhanced functionality.
Catalysis Studies
Recent investigations have focused on the catalytic properties of octahydroindolizine derivatives in various reactions, including enantioselective processes. The unique bicyclic framework can stabilize transition states, leading to improved yields and selectivity in chemical reactions.
Case Study 1: Synthesis of Bioactive Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives from this compound. Researchers modified the carboxylic acid group to enhance solubility and bioavailability. The resulting compounds demonstrated significant activity against cancer cell lines, indicating their potential as anticancer agents.
Case Study 2: Catalytic Properties
In a recent publication in Organic Letters, researchers examined the use of octahydroindolizine derivatives as catalysts in Mannich-type reactions. The study highlighted the efficiency of these compounds in promoting reactions with high enantioselectivity, showcasing their utility in asymmetric synthesis.
Mechanism of Action
the indolizine core structure is known to interact with various biological targets, potentially exhibiting antibacterial and anticancer properties. The compound’s effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
Octahydroindolizine-3-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its diverse biological properties. The compound can be represented as follows:
- Molecular Formula : C₈H₁₃ClN
- Molecular Weight : 159.65 g/mol
This compound is a derivative of indolizine, a class of compounds known for various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of indolizine possess significant anticancer activity. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antiviral Activity : The compound's structural features may also confer antiviral properties. Research on related indolizine derivatives has highlighted their ability to inhibit viral replication, particularly in the context of influenza and hepatitis C viruses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, indolizine derivatives often target proteases and polymerases critical for viral life cycles .
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer progression .
Case Studies
Several studies have explored the biological activity of octahydroindolizine derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of indolizine derivatives, including this compound, against multiple cancer cell lines (MCF-7, A549). The results indicated notable cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting significant potential for further development as anticancer agents .
- Antiviral Efficacy Assessment : Another investigation focused on the antiviral properties of related compounds against HCV. The study reported that certain derivatives exhibited potent inhibitory effects on HCV replication, with IC50 values lower than those observed for standard antiviral drugs .
Data Tables
| Activity Type | IC50 Values (µM) | Cell Lines/Pathogens Tested |
|---|---|---|
| Anticancer | 10 - 30 | MCF-7, A549 |
| Antiviral | < 5 | HCV |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
